molecular formula C17H30N6O2S B5530044 (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5530044
M. Wt: 382.5 g/mol
InChI Key: LPROOCVAQWXSOV-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a diazabicyclo nonane ring, a sulfonamide group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting with the preparation of the diazabicyclo nonane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The pyrimidinyl moiety is then attached through nucleophilic substitution reactions, using appropriate pyrimidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, such as temperature and pressure, and the use of high-efficiency catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a diazabicyclo nonane ring, sulfonamide group, and pyrimidinyl moiety sets it apart from other compounds with simpler structures.

Properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O2S/c1-4-7-18-17-19-8-15(9-20-17)11-22-10-14-5-6-16(22)13-23(12-14)26(24,25)21(2)3/h8-9,14,16H,4-7,10-13H2,1-3H3,(H,18,19,20)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPROOCVAQWXSOV-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)CN2CC3CCC2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC=C(C=N1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.